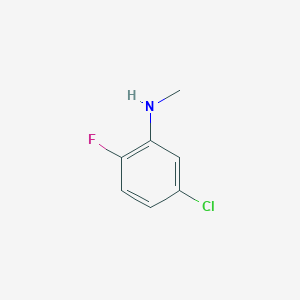
5-Chloro-2-fluoro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-N-methylaniline: is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-methylaniline typically involves the following steps:
Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can introduce the amino group.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production methods may involve:
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron(III) chloride are used for halogenation reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted anilines depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic structure.
Polymers: Acts as a monomer or co-monomer in the production of specialty polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluoro-N-methylaniline involves its interaction with various molecular targets. The compound can participate in:
Electrophilic Aromatic Substitution: The electron-donating and withdrawing groups on the benzene ring influence the reactivity and orientation of further substitutions.
Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions.
Comparación Con Compuestos Similares
- 2-Fluoro-5-methylaniline
- 5-Fluoro-2-methylaniline
- 2-Chloro-5-methylaniline
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms in 5-Chloro-2-fluoro-N-methylaniline makes it unique compared to other similar compounds. This dual halogenation can influence its reactivity and potential applications.
- Reactivity: The combination of electron-withdrawing and electron-donating groups can make it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C7H7ClFN |
|---|---|
Peso molecular |
159.59 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Clave InChI |
OJDXDDGNVPMJMC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13481612.png)
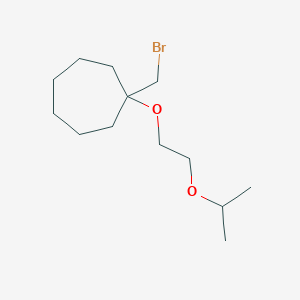

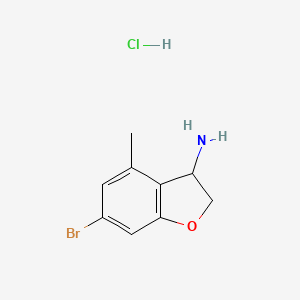


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
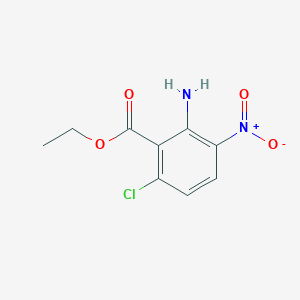
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
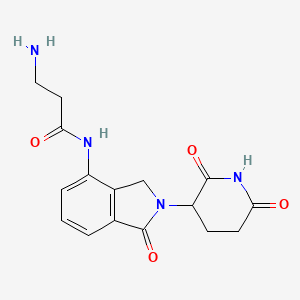
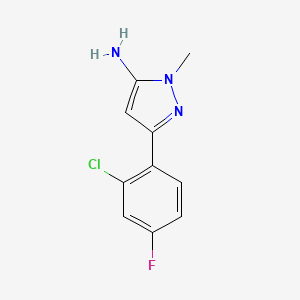
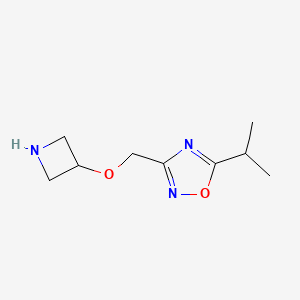
![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)
